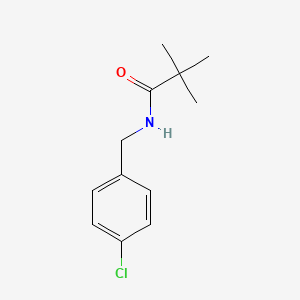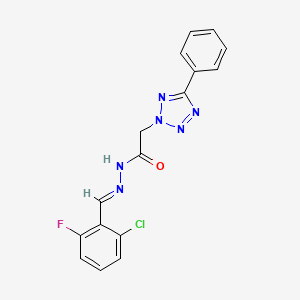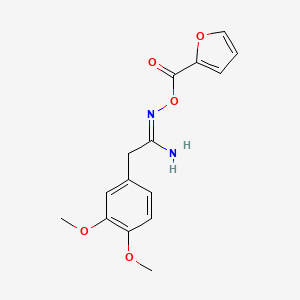
N-(4-chlorobenzyl)-2,2-dimethylpropanamide
Overview
Description
N-(4-chlorobenzyl)-2,2-dimethylpropanamide, also known as CBDM or Chlorpromedol, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBDM is a synthetic compound that belongs to the class of benzylamides and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2,2-dimethylpropanamide is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce sedation. This compound has also been shown to have anticonvulsant properties and can be used to treat seizures.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzyl)-2,2-dimethylpropanamide is its potent analgesic properties, which make it a useful compound for studying pain pathways. However, this compound also has limitations, including its potential for abuse and addiction.
Future Directions
There are many potential future directions for research on N-(4-chlorobenzyl)-2,2-dimethylpropanamide. One area of interest is in the development of new pain medications that are less addictive than opioids. This compound may be a promising candidate for this type of research. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of this compound.
Scientific Research Applications
N-(4-chlorobenzyl)-2,2-dimethylpropanamide has been studied extensively for its potential use in various therapeutic applications. One of the most significant areas of research is in the treatment of pain. This compound has been shown to have analgesic properties and can be used to alleviate pain in patients with chronic pain conditions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHXVGWZNGLBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3885178.png)
![3-[(cyclopropylcarbonyl)amino]-4-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}benzamide](/img/structure/B3885180.png)
![2-(2-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B3885187.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B3885195.png)

![2-[4-(1H-benzimidazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3885201.png)

![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3885214.png)
![6-[2-(5-bromo-2-furoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3885216.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B3885240.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B3885244.png)
![4-[(4-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885248.png)

